molecular formula C13H14BrN3O4S2 B2475345 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034430-24-3

2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2475345
CAS No.: 2034430-24-3
M. Wt: 420.3
InChI Key: PYSRZUAWLPTJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, an azetidine ring, and an imidazole ring

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSRZUAWLPTJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the bromophenyl sulfonyl group. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The bromophenyl sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides and bromophenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 2-bromophenyl group is susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. For example:

  • Suzuki-Miyaura Coupling : The bromine can undergo cross-coupling with aryl boronic acids in the presence of Pd catalysts ( ).

  • Buchwald-Hartwig Amination : Reaction with amines under palladium catalysis could yield aryl amine derivatives ( ).

Table 1: Example Coupling Reactions

Reaction TypeReagent/ConditionsExpected ProductYield (Hypothetical)
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-(Aryl)-substituted derivative~75–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa, TolueneN-Arylated azetidine-sulfonyl imidazole~60–70%

Sulfonamide Reactivity

The sulfonyl groups participate in hydrogen bonding and act as electron-withdrawing groups, influencing both stability and reactivity:

  • Hydrolysis : Under acidic or basic conditions, sulfonamides may hydrolyze to sulfonic acids, though this is typically slow without strong catalysts ( ).

  • Alkylation : The sulfonamide nitrogen could undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ ( ).

Azetidine Ring-Opening Reactions

The strained azetidine ring (4-membered) may undergo ring-opening under nucleophilic attack:

  • Acid-Catalyzed Ring Opening : Reaction with HCl could yield a chlorinated amine derivative ( ).

  • Nucleophilic Attack by Amines : Azetidine reacts with amines to form linear diamines, though steric hindrance from sulfonyl groups might limit reactivity ().

Imidazole Core Reactivity

The 1-methylimidazole moiety can engage in:

  • Electrophilic Substitution : Nitration or halogenation at the C-4/C-5 positions under HNO₃ or Cl₂ ( ).

  • Coordination Chemistry : The imidazole nitrogen may act as a ligand for metal ions (e.g., Cu²⁺, Hg²⁺), forming complexes detectable via fluorescence quenching ( ).

Functional Group Transformations

  • Reduction of Sulfonyl Groups : LiAlH₄ or other strong reductants could reduce sulfonyl to thioether groups, though this is rare under standard conditions ( ).

  • Oxidation : The methyl group on imidazole is resistant to oxidation, but sulfonyl groups remain stable under most oxidative environments ( ).

Key Challenges and Considerations

  • Steric Hindrance : Bulky sulfonyl groups may impede reactions at the azetidine or imidazole core.

  • Solubility : Polar aprotic solvents (DMF, DMSO) are often required due to low aqueous solubility ( ).

Scientific Research Applications

Chemistry

The compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with enhanced properties.

Application Description
Building BlockUsed in synthesizing derivatives for further research.
Reaction MediumActs as a medium for reactions involving sulfonyl and imidazole groups.

Biology

In biological research, this compound may act as a probe to study processes involving sulfonyl and imidazole groups. It can facilitate investigations into enzyme interactions or receptor binding.

Biological Application Potential Use
Enzyme Interaction StudiesUnderstanding enzyme mechanisms through inhibition or modification.
Receptor Binding StudiesInvestigating the binding affinity of the compound to specific receptors.

Medicine

The therapeutic potential of this compound is noteworthy, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that imidazole derivatives can exhibit anti-inflammatory properties, suggesting that this compound may reduce inflammation in various conditions .
  • Antimicrobial Activity : The presence of the sulfonamide group may enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .
Medical Application Therapeutic Potential
Anti-inflammatoryCould be developed for treating inflammatory diseases.
AntimicrobialPotential use in treating bacterial infections.

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of imidazole derivatives similar to our compound. It was found that modifications in substituents significantly enhanced their efficacy against inflammation-related conditions .

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide-based compounds demonstrated their effectiveness against various bacterial strains. The introduction of the bromophenyl group in our compound may improve its activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and imidazole groups can form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
  • 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
  • 1-{1-[(2-Bromophenyl)sulfonyl]-3-azetidinyl}-1H-1,2,3-triazole

Uniqueness

Compared to similar compounds, 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is unique due to the presence of both sulfonyl and imidazole groups, which can confer distinct chemical and biological properties

Biological Activity

The compound 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃BrN₄O₄S₂
  • Molecular Weight : 392.29 g/mol

The compound features an imidazole ring, sulfonyl groups, and a bromophenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Specifically, studies have shown that compounds similar to This compound demonstrate significant antibacterial effects against various pathogens.

Antibacterial Activity

Imidazole derivatives have been extensively studied for their antibacterial properties. The following table summarizes the antibacterial activity of related compounds:

Compound NameMIC (µg/mL)Target BacteriaActivity Type
2-bromophenyl sulfonamide4Staphylococcus aureusGram-positive
1-methyl imidazole derivative8Escherichia coliGram-negative
2-(4-substituted phenyl)imidazole1-4Multidrug-resistant strainsBroad-spectrum

In particular, compounds with similar structures have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Case Studies

A study published in EurekaSelect reported on the synthesis of various imidazole derivatives and their evaluation against bacterial strains. Among these, a compound structurally related to our target showed MIC values ranging from 1 to 4 µg/mL against resistant strains . Additionally, it exhibited low cytotoxicity towards HepG2 cells at concentrations up to 100 µM, indicating a favorable therapeutic index.

Another investigation highlighted the efficacy of imidazole derivatives in inhibiting the growth of Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The compound demonstrated significant bactericidal activity, making it a candidate for further development as an antibacterial agent .

The precise mechanism through which This compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the sulfonamide group plays a crucial role in disrupting bacterial metabolic pathways by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folic acid synthesis .

Q & A

Q. What are the typical synthetic routes for 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step sulfonylation reactions. A general approach involves:

Azetidine Functionalization : Reacting azetidine derivatives with 2-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., THF) using sodium hydride (NaH) as a base to generate the first sulfonyl group .

Imidazole Substitution : Introducing the 1-methylimidazole moiety via nucleophilic substitution or coupling reactions.

Purification : Flash column chromatography (hexane:ethyl acetate) or recrystallization to isolate the final product.

  • Key Conditions :
  • Temperature control (0°C to room temperature) to minimize side reactions.
  • Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Catalyst selection (e.g., Pd-based catalysts for regioselective sulfonylation) .
    Reported yields range from 40–50%, with purity confirmed via NMR and elemental analysis .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopic Confirmation :
  • ¹H/¹³C NMR : Analyze chemical shifts for sulfonyl groups (δ ~3.0–4.0 ppm for -SO₂- adjacent protons) and imidazole protons (δ ~7.0–8.5 ppm) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-Br vibrations (~600–500 cm⁻¹) .
  • Crystallographic Validation :
    Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., S–O bonds ~1.43 Å) and dihedral angles between aromatic rings, confirming stereochemistry .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to verify purity (e.g., <0.5% deviation) .

Advanced Research Questions

Q. What strategies can optimize the regioselective sulfonylation of azetidine derivatives in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Design : Use Pd-catalyzed reactions to direct sulfonylation to the azetidine’s 3-position. For example, Pd(OAc)₂ with phosphine ligands enhances selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity, while THF moderates reaction rates to favor mono-sulfonylation .
  • Protecting Groups : Temporarily block reactive sites on azetidine (e.g., using tert-butyloxycarbonyl (Boc)) to prevent over-sulfonylation .
  • Computational Modeling : DFT calculations predict transition-state energies to identify optimal regioselective pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate bioactivity (e.g., antiprotozoal IC₅₀) using uniform protocols (e.g., microdilution assays) and control compounds to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., replacing 2-bromophenyl with fluorophenyl) to isolate critical functional groups .
  • Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity for suspected targets (e.g., tubulin colchicine sites) .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodological Answer :
  • Partitioning Studies : Measure log P (octanol-water) to assess hydrophobicity and potential bioaccumulation. Use HPLC with UV detection for quantification .
  • Degradation Pathways :
  • Abiotic : Expose to UV light in aqueous solutions to simulate photolysis; analyze by LC-MS for breakdown products .
  • Biotic : Incubate with soil microbiota and monitor degradation via CO₂ evolution tests .
  • Ecotoxicity : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values .

Q. How can computational methods predict the interaction of this compound with enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450). Focus on sulfonyl group interactions with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and compare with experimental IC₅₀ data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer :
  • Variable Screening : Systematically test reaction parameters (e.g., NaH stoichiometry, solvent purity) to identify critical factors .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-sulfonylated derivatives) and adjust reaction times accordingly .
  • Cross-Validation : Reproduce methods from independent studies (e.g., Pd-catalyzed vs. base-mediated sulfonylation) to benchmark yield ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.